3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one is an organic compound with the molecular formula C15H11F3O. This compound is characterized by the presence of a phenyl group and a trifluorophenyl group attached to a propanone backbone. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone .
Vorbereitungsmethoden
The synthesis of 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts acylation reaction, where benzene reacts with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1-(3,4,5-trifluorophenyl)propan-1-one can be compared with similar compounds such as:
3-Phenyl-1-(3,4-difluorophenyl)propan-1-one: This compound has two fluorine atoms instead of three, which may affect its reactivity and biological activity.
3-Phenyl-1-(3,5-difluorophenyl)propan-1-one: The position of the fluorine atoms can influence the compound’s chemical properties and interactions.
3-Phenyl-1-(3,4,5-trifluorophenyl)prop-2-en-1-one:
Eigenschaften
CAS-Nummer |
898788-96-0 |
---|---|
Molekularformel |
C15H11F3O |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
3-phenyl-1-(3,4,5-trifluorophenyl)propan-1-one |
InChI |
InChI=1S/C15H11F3O/c16-12-8-11(9-13(17)15(12)18)14(19)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI-Schlüssel |
LIXOTXDDQMXBQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.